![molecular formula C10H8FNO B2823618 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile CAS No. 1881320-49-5](/img/structure/B2823618.png)
1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile
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Description
1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile is a chemical compound with the CAS Number: 1881320-49-5 . Its molecular weight is 177.18 . The IUPAC name for this compound is 1-(2-fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8FNO/c11-9-7(2-1-3-8(9)13)10(6-12)4-5-10/h1-3,13H,4-5H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 177.18 . It is recommended to be stored in a refrigerated condition .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and study of ester derivatives of fluoro-hydroxybenzonitriles, which incorporate cyclopropane and other aliphatic ring systems, have demonstrated the ability of fluorinated esters to exhibit higher transition temperatures, showcasing the impact of fluorination on liquid-crystal properties (Kelly & Schad, 1984).
- Research into the α-fluorination of ketones using N-F reagents has provided insights into regiospecific fluorofunctionalization, demonstrating the versatility of fluorine in synthetic chemistry (Stavber, Jereb, & Zupan, 2002).
- Catalytic 1,3-difunctionalization strategies have been developed for the oxidative C-C bond activation in cyclopropanes, further illustrating the synthetic utility of fluorinated cyclopropane derivatives (Banik, Mennie, & Jacobsen, 2017).
Molecular Conformation and Reactivity
- The development of chiral cyclopropane units for the synthesis of conformationally restricted analogues has explored the influence of cyclopropane's structural constraints on biological activity and molecular conformation (Kazuta, Matsuda, & Shuto, 2002).
- Studies on the thermolysis of substituted (o-hydroxyphenyl)cyclopropanes have provided insights into the mechanisms of ring-opening reactions, which are crucial for understanding the reactivity of cyclopropane derivatives (Vecht, Spoor, Steinberg, & Boer, 2010).
properties
IUPAC Name |
1-(2-fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c11-9-7(2-1-3-8(9)13)10(6-12)4-5-10/h1-3,13H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBERLAWOYGFGOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=C(C(=CC=C2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile |
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